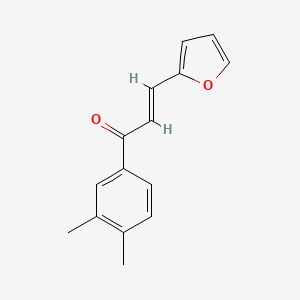

(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGSZPUBNZLZQA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The classical method involves base-catalyzed condensation of 1-(3,4-dimethylphenyl)ethanone with furfural (furan-2-carbaldehyde) in ethanol under reflux. Sodium hydroxide (40–50% aqueous solution) is added dropwise to a cooled mixture of the ketone and aldehyde, followed by stirring for 12–24 hours.

Example Procedure:

-

Dissolve 1-(3,4-dimethylphenyl)ethanone (10 mmol) and furfural (10 mmol) in 30 mL ethanol.

-

Cool to 5–10°C and add 5 mL 50% NaOH.

-

Stir at room temperature for 24 hours, then acidify with HCl.

-

Filter the precipitate and recrystallize from ethanol.

Optimization Studies

-

Solvent Effects: Ethanol outperforms methanol and acetonitrile due to better solubility of intermediates.

-

Base Selection: NaOH provides higher yields than KOH or carbonate bases.

-

Temperature: Prolonged room-temperature stirring minimizes side reactions compared to reflux.

Solvent-Free Mechanochemical Synthesis

Grinding Technique

Mechanochemical methods eliminate solvents, enhancing sustainability. A mortar and pestle or ball mill is used to grind 1-(3,4-dimethylphenyl)ethanone, furfural, and solid NaOH (1:1:2 molar ratio) for 10–30 minutes.

Procedure:

-

Combine reactants and NaOH in a mortar.

-

Grind vigorously until a homogeneous paste forms.

-

Neutralize with dilute HCl, wash with water, and recrystallize.

Single-Screw Drill (SSD) Method

This advanced technique employs shear stress to accelerate reactions. SSD mixing for 1–2 minutes achieves yields comparable to 24-hour traditional methods.

Ultrasound-Assisted Synthesis

Ultrasonication Protocol

Ultrasound irradiation (40 kHz, 250 W) reduces reaction time to 30–60 minutes. A mixture of ketone, aldehyde, and NaOH in ethanol is sonicated at 25–40°C.

Key Advantages:

-

Yield Improvement: 80–90% due to enhanced mass transfer.

Ionic Liquid-Catalyzed Synthesis

Role of Ionic Liquids (ILs)

ILs like [BMIM][OH] act as dual solvents and catalysts. A typical procedure uses 10 mol% IL, achieving 88–92% yield in 2 hours at 60°C.

Benefits:

-

Recyclability: ILs can be reused 4–5 times without activity loss.

-

Mild Conditions: Lower energy input vs. traditional methods.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

IR (KBr): ν 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1510 cm⁻¹ (furan C-O).

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, H-α), 7.45–7.20 (m, 3H, aromatic), 6.75–6.50 (m, 3H, furan), 2.35 (s, 6H, CH₃).

-

X-ray Crystallography: Monoclinic crystal system with C2/c space group; bond lengths confirm E-configuration.

Purity Assessment

Comparative Analysis of Preparation Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional | Ethanol, NaOH, 25°C, 24h | 24h | 65–75 | 95 |

| Mechanochemical | Solvent-free, NaOH, grinding | 30m | 70–85 | 97 |

| Ultrasound | Ethanol, NaOH, 40 kHz, 30m | 30m | 80–90 | 98 |

| Ionic Liquid | [BMIM][OH], 60°C | 2h | 88–92 | 99 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted chalcones depending on the substituent introduced.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various heterocyclic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential antimicrobial and antifungal properties.

- Studied for its antioxidant activity.

Medicine:

- Explored for its potential anti-inflammatory and anticancer activities.

- Used in the development of new pharmaceutical agents.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the synthesis of organic electronic materials.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The presence of the furan ring and the propenone bridge allows the compound to form reactive intermediates that can interact with cellular macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Features

Dihedral Angle Variations :

The dihedral angle between the two aromatic rings (3,4-dimethylphenyl and furan-2-yl) is critical for conjugation and intermolecular interactions. In analogous compounds:- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits dihedral angles of 47.81° and 50.18° in two symmetry-independent molecules, indicating moderate twisting .

- 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows a larger dihedral angle (48.13°), suggesting steric hindrance from the methyl groups reduces coplanarity .

- In contrast, methoxy-substituted derivatives (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one) display near-planar conformations (<10° dihedral angles), likely due to reduced steric bulk .

Hydrogen Bonding and Crystal Packing :

- Hydroxyl-substituted analogs (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) form O—H···O hydrogen bonds, creating supramolecular chains or layers .

- Methyl groups in the target compound may disrupt hydrogen bonding, favoring weaker van der Waals interactions or C—H···π contacts, as seen in 3,4-dimethylphenyl derivatives .

Theoretical and Computational Insights

- DFT Studies :

- Frontier molecular orbital (FMO) analysis of chalcones reveals that electron-donating groups (e.g., methyl) raise HOMO energy, increasing nucleophilicity. For example, (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one shows a HOMO-LUMO gap of 3.5 eV, comparable to halogenated analogs .

- Mulliken charge distribution indicates that the carbonyl oxygen in the target compound carries a partial negative charge (−0.45 e), facilitating nucleophilic attack at the β-carbon .

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring a furan ring and a dimethyl-substituted phenyl group. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O2, with a molecular weight of 226.27 g/mol. The compound is synthesized primarily through the Claisen-Schmidt condensation reaction between 3,4-dimethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide. The presence of the furan moiety contributes to its distinctive electronic properties, influencing both its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in the inflammatory response, specifically cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Induction of Apoptosis : Studies indicate that this chalcone can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The reactive intermediates formed during its metabolic processes can interact with cellular macromolecules, leading to cell death.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages showed that the compound effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 value of approximately 10 μM. This suggests a potent ability to modulate inflammatory responses.

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| This compound | 10 | COX/LOX inhibition |

| Positive Control (e.g., L-NMMA) | 33 | NO synthase inhibition |

Anticancer Activity

In addition to its anti-inflammatory effects, this chalcone has shown promise in anticancer research. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Anti-inflammatory Effects : A study published in ACS Omega demonstrated that this compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages. The findings suggested that the furan ring plays a crucial role in mediating these effects through reactive oxygen species modulation.

- Anticancer Research : Another investigation reported in MDPI found that treatment with this compound resulted in decreased viability of breast cancer cells via caspase-dependent pathways.

Q & A

Q. Q1. What are the common synthetic routes for (2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation , involving an aromatic aldehyde (e.g., furan-2-carbaldehyde) and a ketone (e.g., 3,4-dimethylacetophenone) under basic conditions (e.g., NaOH in ethanol or methanol). Reaction parameters like solvent polarity (methanol vs. ethanol), temperature (40–60°C), and catalyst concentration directly impact yield and purity. For example, ethanol as a solvent enhances enolate formation, improving reaction efficiency . Characterization via NMR and HPLC is critical to confirm stereochemistry (E-configuration) and purity (>95%) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- ¹H/¹³C NMR : To confirm the α,β-unsaturated ketone moiety (δ 7.5–8.0 ppm for vinyl protons) and furan ring signals (δ 6.3–7.4 ppm) .

- FT-IR : Strong carbonyl stretch (~1650 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in the solid state) .

Q. Q3. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest antimicrobial and anticancer potential. The α,β-unsaturated ketone moiety may interact with cellular thiols (e.g., glutathione) or inhibit enzymes like topoisomerase II via intercalation . In vitro assays using MTT or resazurin-based methods are standard for cytotoxicity screening .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to minimize side products like hydroxylated derivatives or epoxides?

Side products arise from oxidation (e.g., epoxidation of the double bond) or Michael additions. Optimization strategies include:

- Inert atmosphere : Reduces oxidation during synthesis .

- Catalyst screening : Protic acids (e.g., HCl) vs. Lewis acids (e.g., BF₃·Et₂O) to control regioselectivity .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to balance temperature, solvent, and catalyst ratios .

Q. Q5. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies with analogs (e.g., 4-bromo or 4-chloro phenyl derivatives) reveal:

- Electron-withdrawing groups (e.g., Br) enhance electrophilicity, increasing reactivity with nucleophilic residues in enzymes .

- Hydrophobic substituents (e.g., methyl) improve membrane permeability, as shown in logP calculations (ClogP ~3.2 vs. 2.8 for the parent compound) .

- In silico docking : Predicts binding affinity changes (ΔG) to targets like EGFR kinase .

Q. Q6. What computational methods are used to predict reactivity or stability under physiological conditions?

- DFT calculations : Evaluate HOMO-LUMO gaps (~4.5 eV) to assess redox stability .

- Molecular dynamics (MD) simulations : Model interactions in aqueous environments (e.g., solvation free energy ~-15 kcal/mol) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50) and metabolic pathways (CYP3A4-mediated oxidation) .

Q. Q7. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often stem from:

- Assay variability : MTT vs. ATP-based assays may yield differing IC₅₀ values due to detection mechanisms .

- Cell line heterogeneity : Sensitivity differences in cancer lines (e.g., HeLa vs. MCF-7) .

- Compound purity : HPLC-MS validation (>98% purity) is critical to exclude confounding effects from impurities .

Q. Q8. What strategies are employed to enhance the compound’s photostability for optical applications?

- UV-Vis spectroscopy : Monitor λmax shifts under light exposure (e.g., 350 nm degradation over 24 hours) .

- Additive screening : Antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) reduce photodegradation .

- Crystal engineering : Co-crystallization with stabilizing agents (e.g., cyclodextrins) improves shelf life .

Methodological Considerations

Q. Q9. What protocols are recommended for evaluating reactive oxygen species (ROS) generation by this compound?

- DCFH-DA assay : Fluorescence-based detection in cell cultures (ex/em 485/535 nm) .

- ESR spectroscopy : Directly measures radical species (e.g., hydroxyl radicals) using spin traps like DMPO .

- Negative controls : Include catalase or NAC (N-acetylcysteine) to confirm ROS specificity .

Q. Q10. How can crystallographic data be leveraged to design derivatives with improved solubility?

- Hirshfeld surface analysis : Identifies hydrogen-bond donors/acceptors for co-crystal formation .

- Salt formation : React with HCl or NaHCO₃ to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

- Polymorph screening : Explore amorphous vs. crystalline forms via DSC and PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.